Cas no 2228584-44-7 (tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate)

tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate は、有機合成において重要な中間体として利用される化合物です。その分子構造は、tert-ブトキシカルボニル(Boc)保護基と1-アミノシクロプロピルメチル基、5-クロロフェニル基を有しており、高い反応性と選択性を示します。Boc保護基はアミン官能基の保護に優れており、穏やかな脱保護条件が可能です。また、シクロプロピル環の剛直な構造は立体障害を生じさせ、特定の反応経路を促進します。5-クロロ置換基は求電子芳香族置換反応の位置選択性を制御するのに役立ちます。医薬品中間体や精密有機合成における多段階反応での利用に適しています。

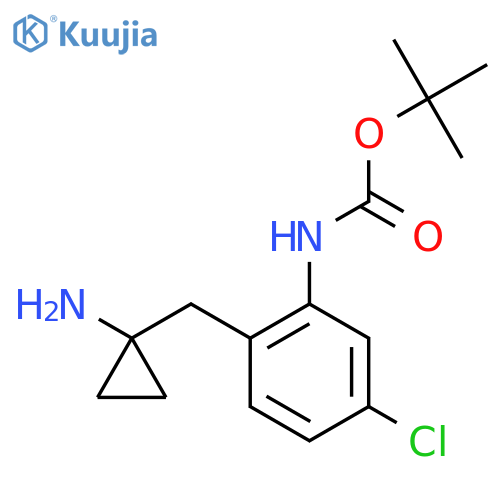

2228584-44-7 structure

商品名:tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate

tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate

- tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate

- 2228584-44-7

- EN300-1889318

-

- インチ: 1S/C15H21ClN2O2/c1-14(2,3)20-13(19)18-12-8-11(16)5-4-10(12)9-15(17)6-7-15/h4-5,8H,6-7,9,17H2,1-3H3,(H,18,19)

- InChIKey: PMRUNGINXZJIDE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)NC(=O)OC(C)(C)C)CC1(CC1)N

計算された属性

- せいみつぶんしりょう: 296.1291556g/mol

- どういたいしつりょう: 296.1291556g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 363

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 64.4Ų

tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1889318-0.5g |

tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate |

2228584-44-7 | 0.5g |

$1056.0 | 2023-09-18 | ||

| Enamine | EN300-1889318-5.0g |

tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate |

2228584-44-7 | 5g |

$3189.0 | 2023-06-01 | ||

| Enamine | EN300-1889318-2.5g |

tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate |

2228584-44-7 | 2.5g |

$2155.0 | 2023-09-18 | ||

| Enamine | EN300-1889318-0.05g |

tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate |

2228584-44-7 | 0.05g |

$924.0 | 2023-09-18 | ||

| Enamine | EN300-1889318-10g |

tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate |

2228584-44-7 | 10g |

$4729.0 | 2023-09-18 | ||

| Enamine | EN300-1889318-0.1g |

tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate |

2228584-44-7 | 0.1g |

$968.0 | 2023-09-18 | ||

| Enamine | EN300-1889318-0.25g |

tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate |

2228584-44-7 | 0.25g |

$1012.0 | 2023-09-18 | ||

| Enamine | EN300-1889318-1g |

tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate |

2228584-44-7 | 1g |

$1100.0 | 2023-09-18 | ||

| Enamine | EN300-1889318-5g |

tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate |

2228584-44-7 | 5g |

$3189.0 | 2023-09-18 | ||

| Enamine | EN300-1889318-1.0g |

tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate |

2228584-44-7 | 1g |

$1100.0 | 2023-06-01 |

tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

2228584-44-7 (tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate) 関連製品

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量